molecular formula C15H14N2O B13982541 5-(Benzyloxy)-6-methyl-1H-indazole CAS No. 918440-10-5

5-(Benzyloxy)-6-methyl-1H-indazole

Cat. No.: B13982541
CAS No.: 918440-10-5
M. Wt: 238.28 g/mol
InChI Key: ZOYYTMVCHNOQPF-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-benzyloxy-2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 7.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)-6-methyl-1H-indazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-methyl-1H-indazole involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

    5-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.

    5-(Benzyloxy)-1H-indole: Known for its applications in organic synthesis.

    6-Methyl-1H-indazole: A simpler analog without the benzyloxy group.

Uniqueness: 5-(Benzyloxy)-6-methyl-1H-indazole stands out due to the combined presence of the benzyloxy and methyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

918440-10-5

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-methyl-5-phenylmethoxy-1H-indazole

InChI

InChI=1S/C15H14N2O/c1-11-7-14-13(9-16-17-14)8-15(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

ZOYYTMVCHNOQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C=NN2

Origin of Product

United States

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